molecular formula C19H19BrN2O4 B267415 3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Cat. No. B267415
M. Wt: 419.3 g/mol
InChI Key: XEBTXCSRQTTYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide is a chemical compound that falls under the category of benzamide derivatives. It is commonly referred to as BMB and is used in scientific research for its potential therapeutic properties.

Mechanism of Action

The mechanism of action of BMB is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways. BMB has been reported to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
BMB has been shown to induce apoptosis (programmed cell death) in cancer cells and to reduce the expression of genes involved in cell proliferation. It has also been reported to reduce the production of pro-inflammatory cytokines and to inhibit the formation of new blood vessels in tumors. In animal models, BMB has been shown to reduce tumor growth and to improve survival rates.

Advantages and Limitations for Lab Experiments

One advantage of using BMB in lab experiments is its ability to inhibit multiple signaling pathways, which may make it a more effective therapeutic agent than compounds that target a single pathway. However, BMB has been reported to have low solubility in water, which may limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of BMB and to optimize its dosing and administration.

Future Directions

There are several future directions for research on BMB. One area of interest is the development of BMB analogs with improved solubility and potency. Another direction is the investigation of BMB in combination with other therapeutic agents, such as chemotherapy or radiation therapy. Additionally, more research is needed to understand the potential side effects of BMB and to optimize its dosing and administration for clinical use.
Conclusion:
In conclusion, BMB is a promising compound for scientific research due to its potential therapeutic properties. Its synthesis method has been optimized for high yield and purity, and it has been extensively studied for its anticancer, anti-inflammatory, and antiangiogenic activities. While there are limitations to its use in lab experiments, there are several future directions for research on BMB, including the development of analogs and investigation in combination with other therapeutic agents.

Synthesis Methods

The synthesis of BMB involves the reaction of 4-morpholinylcarbonyl chloride with 3-bromo-4-methoxyaniline in the presence of a base. The resulting intermediate is then reacted with 4-aminobenzamide to produce BMB. This synthesis method has been reported in various scientific journals and has been optimized for high yield and purity.

Scientific Research Applications

BMB has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anticancer, anti-inflammatory, and antiangiogenic activities. BMB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to reduce inflammation in animal models of rheumatoid arthritis and to inhibit angiogenesis in tumor models.

properties

Product Name

3-bromo-4-methoxy-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide

Molecular Formula

C19H19BrN2O4

Molecular Weight

419.3 g/mol

IUPAC Name

3-bromo-4-methoxy-N-[4-(morpholine-4-carbonyl)phenyl]benzamide

InChI

InChI=1S/C19H19BrN2O4/c1-25-17-7-4-14(12-16(17)20)18(23)21-15-5-2-13(3-6-15)19(24)22-8-10-26-11-9-22/h2-7,12H,8-11H2,1H3,(H,21,23)

InChI Key

XEBTXCSRQTTYBN-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3)Br

Origin of Product

United States

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